Sebiferenic acid
Overview
Description
Sebiferenic acid is an organic compound belonging to the class of scalarane sesterterpenoids. It is characterized by its complex tetracyclic structure, which includes multiple hydroxyl groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sebiferenic acid can be synthesized through both chemical and biological methods. The chemical synthesis involves multiple steps, starting from simpler organic molecules and building up the complex structure through a series of reactions, including cyclization and hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the bark of Sapium sebiferum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. This method is preferred due to its cost-effectiveness and the availability of the natural source .
Chemical Reactions Analysis
Types of Reactions: Sebiferenic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers
Scientific Research Applications
Sebiferenic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of HIV.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of sebiferenic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, this compound has been found to target HIV by inhibiting viral replication .
Comparison with Similar Compounds
Sebiferenic acid is unique among scalarane sesterterpenoids due to its specific structural features and biological activities. Similar compounds include:
Taraxerol: Another triterpenoid with similar hydroxyl and carboxyl functional groups.
Betulinic acid: Known for its antiviral and anticancer properties.
Oleanolic acid: A triterpenoid with anti-inflammatory and hepatoprotective effects
Properties
IUPAC Name |
(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-dihydroxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)13-10-20-27(5)11-8-19-26(3,4)23(32)18(31)16-29(19,7)21(27)9-12-28(20,6)22(30)17-25/h10,18-19,21-23,31-32H,8-9,11-17H2,1-7H3,(H,33,34)/t18-,19+,21+,22+,23+,27+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJVYEINATYJHM-KLXPJGLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)O)O)(C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169518 | |
Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94390-09-7 | |
Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94390-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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